![molecular formula C17H14N2O3 B2754769 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide CAS No. 338392-08-8](/img/structure/B2754769.png)
4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide, also known as MMPP, is a chemical compound that has garnered significant attention in scientific research due to its potential application in various fields. MMPP is a pyrano[3,2-c]pyridine derivative that has shown promise as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
One area of application is in organic synthesis, where derivatives of pyrano[3,2-c]pyridin are used as intermediates in the synthesis of complex molecules. For example, derivatives have been synthesized through reactions involving carboxylic acids and acid chlorides with 2,3-diaminopyridine, leading to compounds that are spectroscopically analyzed and theoretically examined for their reaction mechanisms (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Antibacterial Activity
Compounds within the pyrano[3,2-c]pyridin family have also been evaluated for their antibacterial properties. A study synthesized several pyrazolopyridine derivatives and tested their efficacy against various bacterial strains, demonstrating moderate to good antibacterial activity, which highlights their potential in developing new antibacterial agents (N. Panda, S. Karmakar, A. K. Jena, 2011).
Anticancer Research
In anticancer research, derivatives have shown promise. A study on the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including those with a pyrano[3,2-c]pyridin moiety, found that some compounds exhibited potent anticancer activity against a variety of human cancer cell lines (S. Hadiyal, N. Parmar, P. L. Kalavadiya, J. Lalpara, H. Joshi, 2020).
Corrosion Inhibition
Research into the corrosion inhibitive behavior of compounds based on pyrano[3,2-c]pyridin derivatives on mild steel surfaces in acidic media has also been conducted. These studies involve evaluating the effectiveness of these compounds as corrosion inhibitors, which could have applications in protecting industrial metals (Manilal Murmu, S. Saha, N. C. Murmu, P. Banerjee, 2019).
Advanced Materials
Furthermore, the synthesis and structural analysis of certain pyrano[3,2-c]pyridin derivatives have contributed to the field of advanced materials, particularly in understanding supramolecular aggregation and hydrogen bonding interactions. This is crucial for designing new materials with specific electronic, optical, or mechanical properties (K. Kranjc, Amadej Juranovič, M. Kočevar, F. Perdih, 2012).
Eigenschaften
IUPAC Name |
4-methyl-N-(5-methyl-2-oxopyrano[3,2-c]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-5-12(6-4-10)16(20)19-14-9-13-11(2)18-8-7-15(13)22-17(14)21/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFAOBYAZRCJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CN=C3C)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid,2-[1-(2-furanyl)ethylidene]hydrazide](/img/structure/B2754686.png)
![N-(2,4-difluorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2754688.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)
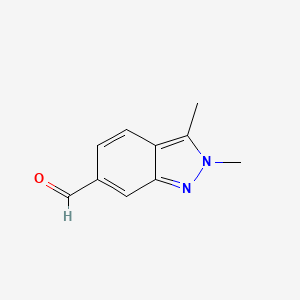
![4-[4-(Methylsulphonyl)-2-nitrophenyl]piperidine-4-amine, N1-BOC protected](/img/structure/B2754700.png)
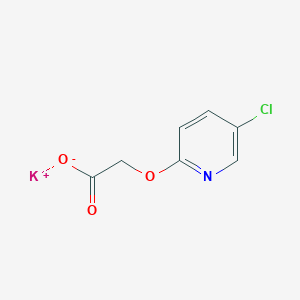
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)
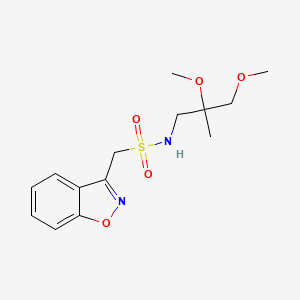
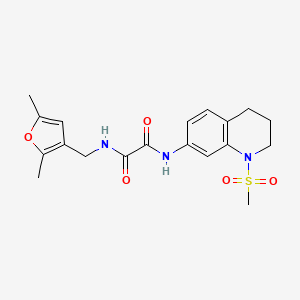

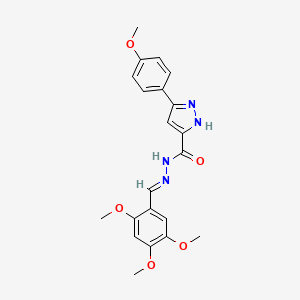

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)